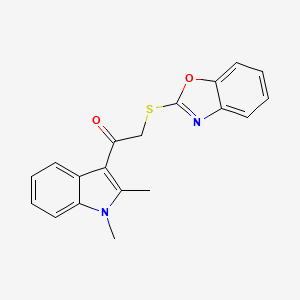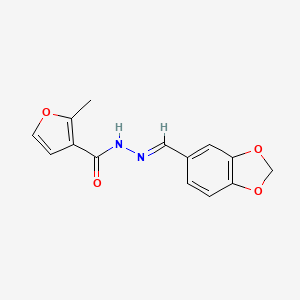![molecular formula C20H21FN4O B5508130 8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)
8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex quinoline derivatives, including structures similar to the compound , often involves multi-step reactions that are designed to introduce specific functional groups at designated positions on the core structure. Techniques such as domino protocols have been developed to efficiently synthesize densely functionalized polycyclic compounds. For example, a study detailed an efficient one-pot two-step procedure for synthesizing novel pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6][1,4]thiazino[2,3-b]quinoxalines, demonstrating the type of synthetic approach that might be applicable to our compound of interest (Sheikhi-Mohammareh et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like NMR, mass spectrometry, and X-ray crystallography. These methods help in determining the spatial arrangement of atoms within the molecule and the configuration of its various functional groups. Structural elucidation is crucial for understanding the compound's reactivity and interactions with biological targets. A relevant study on structure elucidation using NMR and MS techniques provides insight into the detailed analysis required for complex molecules (Girreser et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of quinoline derivatives are influenced by the presence of functional groups and the compound's overall molecular architecture. For instance, the introduction of a fluoro group can significantly alter the compound's reactivity and interaction with biological systems. Studies on similar compounds have explored various chemical reactions, such as cyclocondensation and N-alkylation, to synthesize target molecules with desired properties (Kantevari et al., 2011).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystalline structure, play a vital role in their application and effectiveness. These properties are determined through various analytical techniques and are essential for formulating the compounds for specific uses. Studies on the synthesis and properties of fluorescent quinoline derivatives highlight the importance of physical property analysis in compound development (Gracheva et al., 1982).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and photostability, are critical for the biological activity of quinoline derivatives. These properties influence the compound's interaction with biological targets, its stability under physiological conditions, and its overall bioavailability. Research on the design and synthesis of quinoline derivatives provides insights into the methods used to tailor these chemical properties for specific biological activities (Yuan et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
A series of fluoroquinoline derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit potent antifungal activities against a range of fungi, demonstrating their potential as antifungal agents. For instance, Yuan et al. (2011) designed and synthesized a series of 6-fluoro-pyrazoloquinoline derivatives with notable antifungal activities, showcasing the impact of fluoro-substitution on enhancing antimicrobial efficacy (Yuan et al., 2011).
Synthesis Methods
The compound falls within a category of fluoroquinoline derivatives synthesized for various biological applications. Surmont et al. (2011) developed a synthetic strategy for 3-amino-4-fluoropyrazoles, which are valuable intermediates in medicinal chemistry. This method involves monofluorination of β-enaminoketones, followed by condensation with hydrazines, demonstrating the versatility of fluoro-substituted compounds in drug development (Surmont et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-25(12-18-14-7-3-2-4-9-16(14)23-24-18)20(26)17-11-10-13-6-5-8-15(21)19(13)22-17/h5-6,8,10-11H,2-4,7,9,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLLZZXDWHJDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC2=C1CCCCC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylquinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)
![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)






![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)
![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)
![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)
![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)